

Comprehensive ^1H and ^{13}C NMR Spectral Analysis of 2-(4-Octylphenyl)ethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Octylphenyl)ethanol

Cat. No.: B019509

[Get Quote](#)

A detailed assignment of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra for the non-ionic surfactant intermediate, **2-(4-octylphenyl)ethanol**, is presented. This guide provides a thorough comparison with analogous compounds and is supported by predicted spectral data, offering a valuable resource for researchers in synthetic chemistry and material science.

Predicted ^1H NMR Spectral Data

The predicted ^1H NMR spectrum of **2-(4-octylphenyl)ethanol** reveals distinct signals corresponding to the aromatic, benzylic, aliphatic, and alcohol protons. The chemical shifts are influenced by the electron-donating alkyl group on the phenyl ring and the hydroxyl group of the ethanol moiety. A summary of the predicted assignments is provided in Table 1.

Table 1: Predicted ^1H NMR Spectral Data for **2-(4-Octylphenyl)ethanol**

| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |
|--------------|----------------------|--------------|-------------|-----------------------------|
| H-2', H-6' | 7.14 | d | 2H | 8.0 |
| H-3', H-5' | 7.11 | d | 2H | 8.0 |
| H-1 | 3.84 | t | 2H | 6.6 |
| H-2 | 2.83 | t | 2H | 6.6 |
| H-1" | 2.58 | t | 2H | 7.7 |
| H-2" | 1.59 | p | 2H | 7.5 |
| H-3" to H-7" | 1.29 | m | 10H | - |
| H-8" | 0.88 | t | 3H | 7.0 |
| -OH | Variable | s | 1H | - |

Predicted ^{13}C NMR Spectral Data

The predicted ^{13}C NMR spectrum provides insights into the carbon framework of the molecule. The assignments, detailed in Table 2, distinguish between the aromatic carbons, the ethanol side-chain, and the octyl group.

Table 2: Predicted ^{13}C NMR Spectral Data for **2-(4-Octylphenyl)ethanol**

| Carbon | Chemical Shift (ppm) |
|--------------|----------------------|
| C-4' | 141.2 |
| C-1' | 135.8 |
| C-3', C-5' | 128.9 |
| C-2', C-6' | 128.7 |
| C-1 | 63.8 |
| C-2 | 38.6 |
| C-1" | 35.5 |
| C-2" | 31.9 |
| C-3" | 31.6 |
| C-4" to C-6" | 29.4-29.3 |
| C-7" | 22.7 |
| C-8" | 14.1 |

Comparative Spectral Analysis

To validate the predicted assignments, a comparison was made with the experimental NMR data of structurally related compounds: 2-phenylethanol, 2-(4-methylphenyl)ethanol, and 1-octanol.

- Aromatic Region:** The aromatic protons of **2-(4-octylphenyl)ethanol** are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The chemical shifts are similar to those observed for 2-(4-methylphenyl)ethanol, with the electron-donating alkyl group causing a slight upfield shift compared to 2-phenylethanol.
- Ethanol Side-Chain:** The methylene protons of the ethanol group (H-1 and H-2) are predicted as triplets due to coupling with each other. Their chemical shifts are comparable to those in 2-phenylethanol. The carbon signals for this side chain (C-1 and C-2) are also in agreement with the reference compounds.

- **Octyl Chain:** The signals for the octyl group are assigned based on the well-established chemical shifts for n-alkanes, with the terminal methyl group (H-8" and C-8") appearing at the highest field. The assignments are consistent with the experimental data for 1-octanol.

Experimental Protocols

NMR Spectroscopy:

High-resolution ^1H and ^{13}C NMR spectra would be acquired on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz) at room temperature. The sample would be prepared by dissolving approximately 10-20 mg of **2-(4-octylphenyl)ethanol** in a deuterated solvent, typically chloroform-d (CDCl_3), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

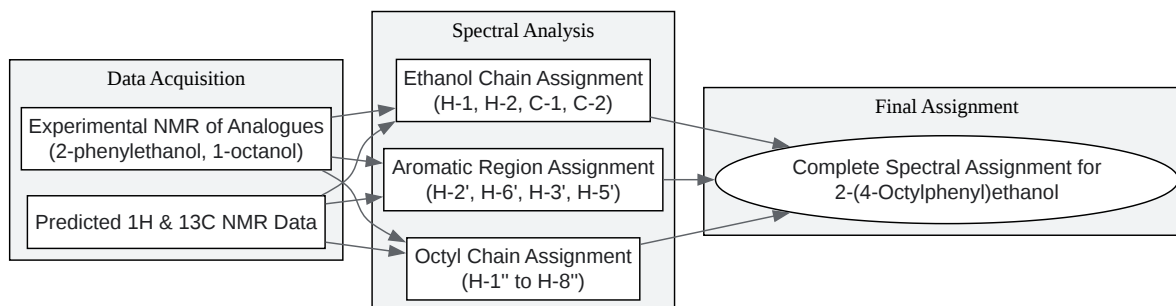
- ^1H NMR: Standard acquisition parameters would be used, including a 30° pulse width, a relaxation delay of 1.0 second, and an acquisition time of 2-3 seconds.
- ^{13}C NMR: A proton-decoupled sequence would be employed with a 45° pulse width, a relaxation delay of 2.0 seconds, and a larger number of scans to achieve a good signal-to-noise ratio.

Visualization of Molecular Structure and Key NMR Correlations

The following diagram illustrates the molecular structure of **2-(4-octylphenyl)ethanol** with atom numbering used for the NMR assignments.

Caption: Molecular structure of **2-(4-Octylphenyl)ethanol** with atom numbering for NMR assignment.

The following diagram illustrates the logical workflow for the spectral assignment.



[Click to download full resolution via product page](#)

Caption: Workflow for the ^1H and ^{13}C NMR spectral assignment of **2-(4-octylphenyl)ethanol**.

- To cite this document: BenchChem. [Comprehensive ^1H and ^{13}C NMR Spectral Analysis of 2-(4-Octylphenyl)ethanol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b019509#1h-and-13c-nmr-spectral-assignment-for-2-4-octylphenyl-ethanol\]](https://www.benchchem.com/product/b019509#1h-and-13c-nmr-spectral-assignment-for-2-4-octylphenyl-ethanol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com